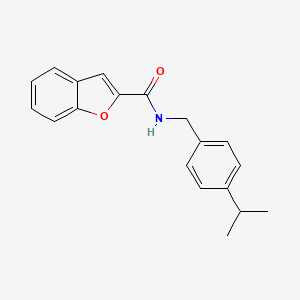

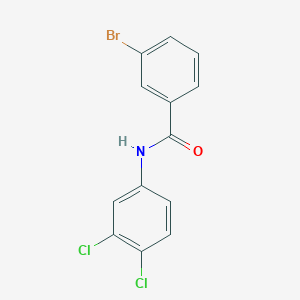

3-bromo-N-(3,4-dichlorophenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzamide derivatives, including compounds structurally related to "3-bromo-N-(3,4-dichlorophenyl)benzamide," involves multi-step chemical reactions. For instance, N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives have been synthesized in high yields through a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives, demonstrating the complexity and efficiency of modern synthetic methods (Sabbaghan & Hossaini, 2012).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized through various analytical techniques, such as X-ray diffraction, IR, NMR, and UV-Vis spectroscopy. Studies on similar compounds have shown that optimized geometrical structure, harmonic vibrational frequencies, and chemical shifts can be computed using hybrid-DFT methods, which closely align with experimentally measured values, providing deep insights into the molecular structure of these compounds (Demir et al., 2016).

Chemical Reactions and Properties

Benzamide derivatives participate in a variety of chemical reactions, highlighting their reactivity and potential for further functionalization. The presence of bromo and dichlorophenyl groups in compounds like "3-bromo-N-(3,4-dichlorophenyl)benzamide" suggests their ability to undergo nucleophilic substitution reactions, among others, which can be utilized in the synthesis of more complex molecules or for specific applications in materials science and pharmaceuticals.

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystalline structure, of benzamide derivatives are crucial for understanding their behavior in different environments. For example, the crystal packing, hydrogen bonding, and molecular conformations significantly influence the solubility and stability of these compounds, as demonstrated in various structural analyses (Gowda et al., 2008).

科学的研究の応用

Synthesis and Antimicrobial Activity

- Synthesis and Spectroscopic Properties : Researchers have synthesized various derivatives, including ones similar to 3-bromo-N-(3,4-dichlorophenyl)benzamide, to test their antipathogenic activity. These compounds demonstrated significant anti-microbial properties, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains. The presence of halogen atoms on the benzamide moiety was correlated with enhanced antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Environmental Impacts and Degradation Studies

- Degradation in Chlorinated Seawater : A study on benzophenone-3, a compound structurally related to 3-bromo-N-(3,4-dichlorophenyl)benzamide, in chlorinated seawater pools revealed that chlorination leads to the formation of brominated byproducts. These brominated compounds are more toxic than their chlorinated counterparts. This research highlights the environmental impact and transformation products of related compounds in aquatic systems (Manasfi et al., 2015).

Catalysis and Chemical Reactions

- Catalytic Activity : Cyclopalladated complexes of related compounds have demonstrated high catalytic activity for cross-coupling reactions. The study on these complexes, which include the palladation of benzamide derivatives, shows potential for application in organic synthesis and pharmaceutical manufacturing processes (Kozlov et al., 2008).

Photophysical Properties

- UV-Induced Graft Polymerization : Another application involves the use of benzophenone (a related compound) for graft polymerization on cellulose, demonstrating a method for modifying textile materials. This process could be relevant for enhancing the functionality of materials, including antimicrobial properties (Hong, Liu, & Sun, 2009).

Safety and Hazards

特性

IUPAC Name |

3-bromo-N-(3,4-dichlorophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrCl2NO/c14-9-3-1-2-8(6-9)13(18)17-10-4-5-11(15)12(16)7-10/h1-7H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSESVNVEAGTASU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

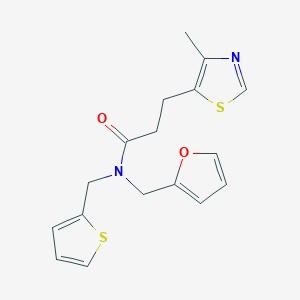

C1=CC(=CC(=C1)Br)C(=O)NC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrCl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5569415.png)

![methyl 3-nitro-5-[(3-pyridinylamino)carbonyl]benzoate](/img/structure/B5569429.png)

![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5569435.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)tetrahydro-2-furancarboxamide](/img/structure/B5569443.png)

![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5569458.png)

![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-1-benzothiophene-5-carboxamide](/img/structure/B5569483.png)

![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1H-indol-3-yl)ethanone](/img/structure/B5569490.png)

![1-amino-3-(3-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5569505.png)

![2-fluoro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5569519.png)

![1-(2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinol](/img/structure/B5569526.png)